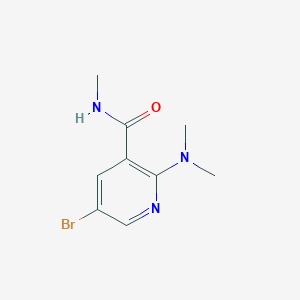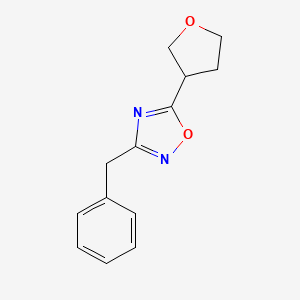
5-Bromo-2-(dimethylamino)-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(dimethylamino)-N-methylnicotinamide, also known as BMDMN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
5-Bromo-2-(dimethylamino)-N-methylnicotinamide inhibits PKC by binding to its catalytic domain, preventing its activation by diacylglycerol and other activators. This results in the suppression of downstream signaling pathways that are involved in cellular processes such as cell proliferation and survival. This compound has been shown to be a selective inhibitor of PKC, with little or no effect on other kinases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has also been found to modulate the immune system by inhibiting the activation of T cells and the production of inflammatory cytokines. In addition, this compound has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-2-(dimethylamino)-N-methylnicotinamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in cellular processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations. It may have off-target effects on other kinases, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of 5-Bromo-2-(dimethylamino)-N-methylnicotinamide in scientific research. One area of interest is the development of this compound analogs with improved potency and selectivity for PKC. Another direction is the investigation of the effects of PKC inhibition on other cellular processes such as autophagy and apoptosis. This compound may also have potential applications in the treatment of cardiovascular diseases and autoimmune disorders. Further studies are needed to fully understand the effects and mechanisms of action of this compound.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its potent and selective inhibition of PKC makes it a useful tool for studying the role of PKC in cellular processes. This compound has various biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, modulation of the immune system, and cardioprotective effects. Despite some limitations, this compound has several advantages for lab experiments and has many potential future directions for research.
Méthodes De Synthèse
5-Bromo-2-(dimethylamino)-N-methylnicotinamide can be synthesized through a multistep process starting from 2-bromo-5-nitropyridine. The first step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The resulting compound is then reacted with dimethylamine and formaldehyde to obtain the dimethylamino derivative. Finally, the N-methyl nicotinamide is added to the mixture to form this compound.
Applications De Recherche Scientifique
5-Bromo-2-(dimethylamino)-N-methylnicotinamide has been found to have potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) isoform, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been used to study the role of PKC in cancer cell growth and metastasis. It has also been used to investigate the effects of PKC inhibition on the immune system and cardiovascular function.
Propriétés
IUPAC Name |
5-bromo-2-(dimethylamino)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-11-9(14)7-4-6(10)5-12-8(7)13(2)3/h4-5H,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUHKRKOEIAQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)



![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)
![N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)
![[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7596345.png)